Mass Spectrometry Differentiation: Unique m/z Transition for Selective Quantification
In the LC-MS/MS analysis of rasagiline and its metabolites, the protonated ion [M+H]+ for 3-OH-PAI is m/z 188.4, which fragments to a product ion of m/z 132.3. This is distinctly different from the parent drug rasagiline (m/z 172.4 → 116.8) and its other major metabolites, 1-aminoindan (AI, m/z 134.3 → 116.8) and 3-hydroxy-1-aminoindan (3-OH-AI, m/z 150.1 → 132.3) [1].
| Evidence Dimension | LC-MS/MS Precursor/Product Ion Transition |
|---|---|
| Target Compound Data | m/z 188.4 → 132.3 |
| Comparator Or Baseline | Rasagiline (m/z 172.4 → 116.8), AI (m/z 134.3 → 116.8), 3-OH-AI (m/z 150.1 → 132.3) |
| Quantified Difference | Precursor ion masses differ by at least 38.3 m/z from other metabolites. |
| Conditions | Positive electrospray ionization (ESI+) mode |
Why This Matters
This unique mass transition is essential for developing a specific and sensitive analytical method to simultaneously quantify rasagiline and all three of its major metabolites in biological matrices without interference.
- [1] Lv, Y., et al. (2016). Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC–MS/MS: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 124, 180-186. View Source
